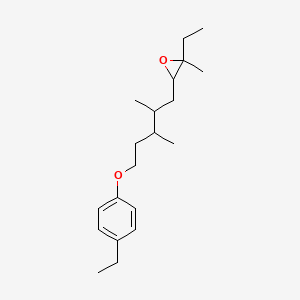

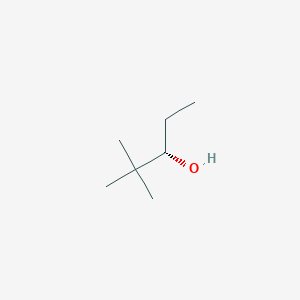

(S)-1-Ethyl-2,2-dimethylpropanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-エチル-2,2-ジメチルプロパノールは、分子式C7H16Oを持つ有機化合物です。これはキラルアルコールであり、鏡像体と重ね合わせることができない特定の3次元配置を持っています。

準備方法

合成経路と反応条件

(S)-1-エチル-2,2-ジメチルプロパノールの合成は、通常、対応するケトンまたはアルデヒドの還元を伴います。一般的な方法の1つは、炭素担持パラジウム(Pd / C)などの適切な触媒を使用して、水素ガス下、高温高圧で(S)-1-エチル-2,2-ジメチルプロパノンを触媒水素化するものです。別の方法は、エタノールまたはテトラヒドロフラン(THF)などの適切な溶媒中で、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用することです。

工業生産方法

工業的には、(S)-1-エチル-2,2-ジメチルプロパノールの生産には、効率的な混合と熱伝達を確保するために連続式反応器を使用することがあります。Pd / C触媒を使用した高圧水素化反応器の使用は、高純度および高収率で化合物を大量生産できるため、一般的です。

化学反応の分析

反応の種類

(S)-1-エチル-2,2-ジメチルプロパノールは、次のようなさまざまな化学反応を受けることができます。

酸化: アルコール基は、三酸化クロム(CrO3)またはクロム酸ピリジニウム(PCC)などの酸化剤を使用して、対応するケトンまたはアルデヒドに酸化することができます。

還元: この化合物は、LiAlH4などの強力な還元剤を使用して、対応するアルカンにさらに還元することができます。

置換: ヒドロキシル基は、塩化チオニル(SOCl2)などの試薬を使用して、対応するアルキルハライドを形成するために、他の官能基に置き換えることができます。

一般的な試薬と条件

酸化: 室温で酢酸中のCrO3またはジクロロメタン(DCM)中のPCC。

還元: 低温でTHF中のLiAlH4。

置換: 室温でDCM中のSOCl2。

形成される主要な生成物

酸化: (S)-1-エチル-2,2-ジメチルプロパノン。

還元: (S)-1-エチル-2,2-ジメチルプロパン。

置換: (S)-1-エチル-2,2-ジメチルプロピルクロリド。

科学研究アプリケーション

(S)-1-エチル-2,2-ジメチルプロパノールは、科学研究でさまざまな用途があります。

化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。

生物学: この化合物は、キラルアルコールを含む酵素触媒反応の研究に使用できます。

産業: この化合物は、特殊化学品の製造や特定の工業プロセスにおける溶媒として使用されます。

科学的研究の応用

(S)-1-Ethyl-2,2-dimethylpropanol has various applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

作用機序

(S)-1-エチル-2,2-ジメチルプロパノールの作用機序は、用途に応じて、酵素や受容体などの特定の分子標的との相互作用を伴います。酵素反応では、この化合物は基質、阻害剤、または活性化剤として作用し、酵素の活性と全体的な反応経路に影響を与える可能性があります。関与する正確な分子標的と経路は、使用の特定のコンテキストによって異なる可能性があります。

類似化合物の比較

(S)-1-エチル-2,2-ジメチルプロパノールは、次のような他の類似化合物と比較することができます。

®-1-エチル-2,2-ジメチルプロパノール: 同じ分子式を持ちますが、3次元配置が異なるこの化合物のエナンチオマー。

1-エチル-2,2-ジメチルプロパノン: ヒドロキシル基がない対応するケトン。

1-エチル-2,2-ジメチルプロパン: ヒドロキシル基がなく、アルキル基のみを持つ完全に還元された形態。

(S)-1-エチル-2,2-ジメチルプロパノールのユニークさは、キラルな性質にあります。これは、エナンチオマー的に純粋な化合物を必要とする用途で価値があります。

類似化合物との比較

(S)-1-Ethyl-2,2-dimethylpropanol can be compared with other similar compounds, such as:

®-1-Ethyl-2,2-dimethylpropanol: The enantiomer of the compound, which has the same molecular formula but a different three-dimensional arrangement.

1-Ethyl-2,2-dimethylpropanone: The corresponding ketone, which lacks the hydroxyl group.

1-Ethyl-2,2-dimethylpropane: The fully reduced form, which lacks the hydroxyl group and has only alkyl groups.

The uniqueness of this compound lies in its chiral nature, which makes it valuable in applications requiring enantiomerically pure compounds.

特性

CAS番号 |

38636-37-2 |

|---|---|

分子式 |

C7H16O |

分子量 |

116.20 g/mol |

IUPAC名 |

(3S)-2,2-dimethylpentan-3-ol |

InChI |

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |

InChIキー |

HMSVXZJWPVIVIV-LURJTMIESA-N |

異性体SMILES |

CC[C@@H](C(C)(C)C)O |

正規SMILES |

CCC(C(C)(C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。